molecular formula C34H48Cl2F2N2O2 B12747936 1,8-Octanedione, 1,8-bis(4-fluorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride CAS No. 120698-39-7

1,8-Octanedione, 1,8-bis(4-fluorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride

Katalognummer: B12747936
CAS-Nummer: 120698-39-7
Molekulargewicht: 625.7 g/mol
InChI-Schlüssel: KJXOXMZLQWFOCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Octanedione, 1,8-bis(4-fluorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride is a complex organic compound characterized by its unique structure, which includes fluorophenyl groups and azepinylmethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Octanedione, 1,8-bis(4-fluorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Octanedione, 1,8-bis(4-fluorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,8-Octanedione, 1,8-bis(4-fluorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 1,8-Octanedione, 1,8-bis(4-fluorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,8-Octanedione, 1,8-bis(4-chlorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride
  • 1,8-Octanedione, 1,8-bis(4-bromophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride

Uniqueness

1,8-Octanedione, 1,8-bis(4-fluorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride is unique due to the presence of fluorophenyl groups, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it distinct from similar compounds with different halogen substitutions.

Eigenschaften

CAS-Nummer

120698-39-7

Molekularformel

C34H48Cl2F2N2O2

Molekulargewicht

625.7 g/mol

IUPAC-Name

2,7-bis(azepan-1-ylmethyl)-1,8-bis(4-fluorophenyl)octane-1,8-dione;dihydrochloride

InChI

InChI=1S/C34H46F2N2O2.2ClH/c35-31-17-13-27(14-18-31)33(39)29(25-37-21-7-1-2-8-22-37)11-5-6-12-30(26-38-23-9-3-4-10-24-38)34(40)28-15-19-32(36)20-16-28;;/h13-20,29-30H,1-12,21-26H2;2*1H

InChI-Schlüssel

KJXOXMZLQWFOCR-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)CC(CCCCC(CN2CCCCCC2)C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.